2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid
Overview
Description
The compound “4-Chloro-2-(trifluoromethyl)phenylboronic acid” is a related compound . It is a solid substance at 20 degrees Celsius and has a molecular weight of 224.37 .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-(trifluoromethyl)phenylboronic acid” is C7H5BClF3O2 . The structure of this compound includes a phenyl ring with a boronic acid group and a trifluoromethyl group attached .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(trifluoromethyl)phenylboronic acid” include a melting point of 182 degrees Celsius and solubility in methanol .
Scientific Research Applications
Wastewater Treatment and Environmental Impact
Research on pesticides and their degradation products, such as 2,4-dichlorophenoxyacetic acid and related compounds, highlights the importance of understanding the environmental impact and treatment options for wastewater produced by the pesticide industry. Biological processes and activated carbon have been shown to effectively remove a wide range of toxic pollutants from wastewater, potentially creating high-quality effluents (Goodwin et al., 2018)(source).
Toxicology and Environmental Safety
Studies on herbicides like 2,4-D emphasize the need for ongoing research into the toxicology and mutagenicity of these chemicals. These insights are crucial for assessing exposure risks in both humans and non-target species, with a focus on molecular biology and the degradation of pesticides (Zuanazzi et al., 2020)(source).
Disinfection of Wastewater
Peracetic acid, a strong disinfectant, is gaining attention for wastewater treatment due to its effectiveness and environmental benefits. It does not produce persistent toxic residues or by-products, making it a preferable alternative for ensuring the safety of treated wastewater (Kitis, 2004)(source).
Microbial Degradation of Pollutants
The microbial degradation of polyfluoroalkyl chemicals into perfluoroalkyl acids underlines the complexity of environmental pollution and the challenges in assessing the fate of such pollutants. This area of research is essential for understanding the persistence and spread of pollutants in the environment (Liu & Mejia Avendaño, 2013)(source).
Synthesis and Application in Organic Materials
Research into the synthesis and application of fluorinated compounds, including those related to the subject compound, continues to be a vital area of study. These compounds are critical in developing new pharmaceuticals, agrochemicals, and functional materials due to their unique properties (Song et al., 2018)(source).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-2-(trifluoromethyl)phenylboronic acid are often used in suzuki-miyaura cross coupling reactions .
Mode of Action
Boronic acids, such as 4-chloro-2-(trifluoromethyl)phenylboronic acid, are known to participate in suzuki-miyaura cross coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross coupling reaction, in which similar compounds are involved, is a key process in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
The solubility of a related compound, 4-chloro-2-(trifluoromethyl)phenylboronic acid, in methanol is mentioned , which could potentially influence its bioavailability.
Result of Action
The ability of similar compounds to form carbon-carbon bonds in suzuki-miyaura cross coupling reactions suggests that they could potentially be used to synthesize a wide range of organic compounds .
Action Environment
The storage temperature for 4-chloro-2-(trifluoromethyl)phenylboronic acid is recommended to be at room temperature, in a cool and dark place , which may suggest that similar conditions could be optimal for 2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid.
Properties
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O2/c10-4-1-2-5(8(11,12)7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREIVRKDGUHYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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